molecular formula C8H5ClN2O B15131683 3-Cinnolinol, 7-chloro-

3-Cinnolinol, 7-chloro-

Cat. No.: B15131683
M. Wt: 180.59 g/mol
InChI Key: RXEDZAMXLUZLMC-UHFFFAOYSA-N
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Description

3-Cinnolinol, 7-chloro- is a heterocyclic aromatic compound that belongs to the cinnoline family. . The presence of a chlorine atom at the 7th position enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cinnolinol, 7-chloro- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization to yield the cinnoline derivative . The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions.

Industrial Production Methods: Industrial production of 3-Cinnolinol, 7-chloro- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of microwave-assisted synthesis and solvent-free conditions, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Cinnolinol, 7-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 3-Cinnolinol, 7-chloro- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects . The presence of the chlorine atom enhances its binding affinity to the target enzymes, making it more effective .

Comparison with Similar Compounds

Uniqueness: 3-Cinnolinol, 7-chloro- is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity. This makes it a valuable compound for the development of new drugs and industrial applications .

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

7-chloro-8aH-cinnolin-3-one

InChI

InChI=1S/C8H5ClN2O/c9-6-2-1-5-3-8(12)11-10-7(5)4-6/h1-4,7H

InChI Key

RXEDZAMXLUZLMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=O)N=NC2C=C1Cl

Origin of Product

United States

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